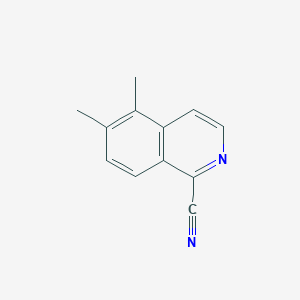

5,6-Dimethylisoquinoline-1-carbonitrile

Description

Contextualization within the Isoquinoline (B145761) Alkaloid Family and Synthetic Isoquinolines

The isoquinoline framework is the core structural component of a wide array of naturally occurring alkaloids, which are nitrogenous organic compounds produced by plants. organic-chemistry.org Prominent examples include morphine and codeine, which are well-known for their analgesic properties. These natural products, known as isoquinoline alkaloids, have a long history of use in traditional medicine and have been pivotal in the development of modern pharmaceuticals. nih.gov

Beyond the realm of natural products, synthetic isoquinolines have garnered considerable attention from chemists. The ability to introduce a variety of substituents onto the isoquinoline scaffold allows for the fine-tuning of the molecule's electronic and steric properties, leading to a broad spectrum of biological activities. chemsynthesis.com Synthetic derivatives are being investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. wikipedia.orgchemsynthesis.com 5,6-Dimethylisoquinoline-1-carbonitrile is a member of this synthetic class, designed to explore the impact of its specific substitution pattern on its chemical and biological characteristics.

Significance of the Carbonitrile Moiety in Organic Synthesis and Molecular Design

The carbonitrile group (-C≡N), also known as a nitrile or cyano group, is a versatile functional group in organic chemistry. harvard.edu Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring to which it is attached. This electronic effect can modulate the reactivity of the isoquinoline nucleus.

In organic synthesis, the carbonitrile group serves as a valuable intermediate. It can be hydrolyzed to form a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. acs.org This chemical versatility makes isoquinoline-1-carbonitriles, including the 5,6-dimethyl derivative, important precursors for the synthesis of a wide range of other isoquinoline derivatives. thieme-connect.de

Historical Development of Isoquinoline Synthesis Methodologies Relevant to 5,6-Dimethylisoquinoline-1-carbonitrile Precursors

The construction of the isoquinoline ring system has been a subject of extensive research for over a century. Several classic named reactions have been developed to synthesize isoquinolines from various starting materials. These methods are crucial for the preparation of the precursors to 5,6-Dimethylisoquinoline-1-carbonitrile.

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine that has been acylated. The reaction is typically promoted by a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride, leading to a 3,4-dihydroisoquinoline (B110456), which can then be aromatized. wikipedia.orgpharmaguideline.com

Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline by the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgpharmaguideline.com

Pomeranz-Fritsch Reaction: In this synthesis, a benzaldehyde (B42025) is reacted with an aminoacetaldehyde diethyl acetal (B89532) in the presence of an acid to form the isoquinoline ring. wikipedia.org

These foundational methods, along with more modern developments in transition-metal-catalyzed cross-coupling reactions, provide a toolbox for chemists to synthesize a vast array of substituted isoquinolines. organic-chemistry.org The synthesis of a precursor for 5,6-Dimethylisoquinoline-1-carbonitrile would likely involve a starting material containing the requisite 3,4-dimethylphenyl moiety.

Overview of Current Research Trajectories for Related Isoquinoline Derivatives

Current research on isoquinoline derivatives is highly focused on their potential applications in medicine and materials science. Scientists are actively exploring the structure-activity relationships of these compounds to develop new therapeutic agents with improved efficacy and reduced side effects. chemsynthesis.com Areas of investigation include their use as kinase inhibitors for cancer therapy, as antibacterial agents to combat resistant strains, and as antiviral compounds. mdpi.com

Furthermore, the unique photophysical properties of some isoquinoline derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The research into compounds like 5,6-Dimethylisoquinoline-1-carbonitrile is driven by the quest for novel molecules with tailored electronic and biological profiles.

Data Tables

Table 1: Chemical Identifiers for 5,6-Dimethylisoquinoline-1-carbonitrile

| Identifier | Value |

| IUPAC Name | 5,6-Dimethylisoquinoline-1-carbonitrile |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 2060051-48-9 |

Table 2: General Properties of Isoquinoline (Parent Compound)

| Property | Value | Reference |

| Melting Point | 26-28 °C | wikipedia.org |

| Boiling Point | 242 °C | wikipedia.org |

| pKa (of conjugate acid) | 5.14 | wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5,6-dimethylisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C12H10N2/c1-8-3-4-11-10(9(8)2)5-6-14-12(11)7-13/h3-6H,1-2H3 |

InChI Key |

VXTCJJXHZUUTDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethylisoquinoline 1 Carbonitrile

Classical Approaches to Isoquinoline (B145761) Ring Formation Applied to 5,6-Dimethylisoquinoline-1-carbonitrile Precursors

The foundational synthesis of the isoquinoline skeleton has been extensively studied, with several named reactions providing robust pathways. For the specific case of 5,6-dimethylisoquinoline, these methods would require appropriately substituted precursors, namely 2-(3,4-dimethylphenyl)ethylamine or 3,4-dimethylbenzaldehyde (B1206508).

Bischler-Napieralski Cyclization and Modifications

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.

For the synthesis of 5,6-dimethylisoquinoline, the key precursor would be N-[2-(3,4-dimethylphenyl)ethyl]formamide. The synthesis of the requisite amine, 2-(3,4-dimethylphenyl)ethylamine, can be achieved through the reduction of 3,4-dimethylphenylacetonitrile, which in turn is prepared from 3,4-dimethylbenzyl chloride.

The general mechanism of the Bischler-Napieralski reaction involves the activation of the amide carbonyl group by a Lewis acid (e.g., POCl₃, P₂O₅), followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to cyclization. wikipedia.orgorganic-chemistry.org Subsequent elimination of water yields the 3,4-dihydroisoquinoline (B110456). Aromatization can be achieved by dehydrogenation using a catalyst such as palladium on carbon (Pd/C) or by treatment with an oxidizing agent.

Table 1: Proposed Bischler-Napieralski Route to 5,6-Dimethylisoquinoline

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3,4-Dimethylbenzyl chloride | NaCN, DMSO | 3,4-Dimethylphenylacetonitrile |

| 2 | 3,4-Dimethylphenylacetonitrile | LiAlH₄, THF or H₂, Raney Ni | 2-(3,4-Dimethylphenyl)ethylamine |

| 3 | 2-(3,4-Dimethylphenyl)ethylamine | Ethyl formate, heat | N-[2-(3,4-dimethylphenyl)ethyl]formamide |

| 4 | N-[2-(3,4-dimethylphenyl)ethyl]formamide | POCl₃ or P₂O₅, heat | 5,6-Dimethyl-3,4-dihydroisoquinoline |

| 5 | 5,6-Dimethyl-3,4-dihydroisoquinoline | Pd/C, heat or I₂, heat | 5,6-Dimethylisoquinoline |

Pictet-Spengler Reaction and Variants

The Pictet-Spengler reaction offers another classical route to isoquinoline derivatives, specifically tetrahydroisoquinolines, by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgnrochemistry.com For the synthesis of a 5,6-dimethylisoquinoline precursor, 2-(3,4-dimethylphenyl)ethylamine would be reacted with formaldehyde.

The reaction proceeds through the formation of a Schiff base (iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic substitution with the activated benzene (B151609) ring to form the tetrahydroisoquinoline ring system. wikipedia.org Subsequent oxidation is required to achieve the fully aromatic isoquinoline.

Table 2: Proposed Pictet-Spengler Route to 5,6-Dimethylisoquinoline

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-(3,4-Dimethylphenyl)ethylamine | Formaldehyde (or equivalent), acid (e.g., HCl) | 5,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline |

| 2 | 5,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Oxidizing agent (e.g., MnO₂, Pd/C) | 5,6-Dimethylisoquinoline |

Pomeranz-Fritsch Cyclization and Related Routes

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgwikiwand.comthermofisher.comorganicreactions.org To synthesize 5,6-dimethylisoquinoline, 3,4-dimethylbenzaldehyde would be the required starting material.

This reaction involves the condensation of the benzaldehyde with the aminoacetal to form a Schiff base, which then undergoes acid-catalyzed cyclization and elimination of alcohol to yield the isoquinoline. wikipedia.orgwikiwand.com

Table 3: Proposed Pomeranz-Fritsch Route to 5,6-Dimethylisoquinoline

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3,4-Dimethylbenzaldehyde | 2,2-Diethoxyethylamine | N-(3,4-Dimethylbenzylidene)-2,2-diethoxyethanamine |

| 2 | N-(3,4-Dimethylbenzylidene)-2,2-diethoxyethanamine | Strong acid (e.g., H₂SO₄), heat | 5,6-Dimethylisoquinoline |

Once the 5,6-dimethylisoquinoline core is synthesized by one of these classical methods, the introduction of the carbonitrile group at the 1-position is the final step. A well-established method for this transformation is the Reissert reaction. wikipedia.orgchemeurope.com The Reissert reaction involves the treatment of the isoquinoline with an acyl chloride and a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide, to form a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroisoquinoline). clockss.org This intermediate can then be treated with a base to eliminate the acyl group and generate the 1-cyanoisoquinoline.

Modern Catalytic Strategies for the Synthesis of 5,6-Dimethylisoquinoline-1-carbonitrile

Modern synthetic chemistry offers a range of catalytic methods that could potentially be applied to the synthesis of 5,6-dimethylisoquinoline-1-carbonitrile, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal-catalyzed cycloaddition reactions, such as [2+2+2] cycloadditions, provide a powerful tool for the construction of complex aromatic systems. researchgate.net In principle, the 5,6-dimethylisoquinoline core could be assembled by the cobalt- or rhodium-catalyzed cycloaddition of a suitably substituted diyne with a nitrile. For the target molecule, this would involve the reaction of a 1,2-diethynyl-4,5-dimethylbenzene (B11750593) with a cyanide source. However, the synthesis of the required diethynyl starting material can be challenging.

Palladium-Mediated Coupling Reactions for Isoquinoline Scaffolds

Palladium-catalyzed cross-coupling reactions have become indispensable in heterocyclic synthesis. A plausible modern approach to 5,6-dimethylisoquinoline-1-carbonitrile could involve the synthesis of a halogenated isoquinoline precursor, followed by a palladium-catalyzed cyanation reaction.

For instance, if a 1-chloro-5,6-dimethylisoquinoline could be synthesized, a subsequent palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) could install the nitrile group. This approach offers the advantage of late-stage functionalization. rsc.orgresearchgate.net

Furthermore, palladium-catalyzed C-H activation and annulation strategies are emerging as powerful methods for isoquinoline synthesis. mdpi.com A potential route could involve the palladium-catalyzed reaction of a 3,4-dimethylbenzamide (B1294666) derivative with a suitable alkyne, leading directly to a substituted isoquinolone, which could then be converted to the target carbonitrile.

C-H Activation Methodologies for Isoquinoline Synthesis

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of isoquinolines. mdpi.com These methods often involve the annulation of a substituted benzene derivative with a coupling partner, such as an alkyne, obviating the need for pre-functionalized starting materials. For the synthesis of a 5,6-dimethylisoquinoline core, a plausible starting material would be a 2,3-dimethyl-substituted benzylamine (B48309) or a related derivative with a directing group.

A general and widely applicable approach involves the rhodium(III)-catalyzed C-H activation/annulation of aryl imines with alkynes. organic-chemistry.org In the context of synthesizing the 5,6-dimethylisoquinoline scaffold, a hypothetical reaction would involve the condensation of 2,3-dimethylbenzaldehyde (B27725) with a primary amine to form an imine. This imine would then undergo a rhodium-catalyzed reaction with an appropriate alkyne. The directing group, typically the imine nitrogen, facilitates the ortho-C-H activation, leading to the formation of a rhodacycle intermediate, which then undergoes insertion of the alkyne and subsequent reductive elimination to afford the isoquinoline ring system.

Another relevant C-H activation strategy is the palladium-catalyzed annulation of N-methoxy benzamides with alkynes. mdpi.com This method could be adapted by starting with 2,3-dimethyl-N-methoxybenzamide. The amide directing group would facilitate the ortho-C-H activation, followed by a similar cascade of alkyne insertion and cyclization to yield a 5,6-dimethylisoquinolone, which could then be further functionalized.

While these C-H activation methods are powerful, their application to the synthesis of 5,6-dimethylisoquinoline specifically would require optimization of reaction conditions to ensure high regioselectivity, especially given the presence of two methyl groups on the benzene ring which could potentially influence the site of C-H activation.

Introduction of the Carbonitrile Group at Position 1 in 5,6-Dimethylisoquinoline-1-carbonitrile

Once the 5,6-dimethylisoquinoline core is established, the next critical step is the introduction of the carbonitrile group at the C1 position. This can be achieved through either direct cyanation or the conversion of other functional groups.

Direct Cyanation Approaches

Direct cyanation of the C1 position of an isoquinoline ring is a challenging transformation due to the electron-deficient nature of this position. However, several methods have been developed for the cyanation of related heterocycles. One potential approach is a Reissert-type reaction. In a classical Reissert reaction, isoquinoline is treated with an acyl chloride and a cyanide source, typically potassium cyanide, to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline intermediate. Subsequent hydrolysis or oxidation can then yield the 1-cyanoisoquinoline. Adapting this to 5,6-dimethylisoquinoline would be a logical synthetic route.

Another potential direct cyanation method involves the use of transition-metal catalysis. While less common for the C1 position of isoquinolines, palladium- or copper-catalyzed cyanation reactions of C-H bonds have been developed for various aromatic systems and could potentially be adapted for this specific transformation with an appropriate directing group strategy.

Conversion from Other Functional Groups (e.g., Chlorides, Carboxamides, Aldehydes)

A more common and often more reliable strategy for introducing a nitrile group is through the conversion of a pre-existing functional group at the C1 position.

From 1-Chloroisoquinoline: A 1-chloro-5,6-dimethylisoquinoline intermediate can be a versatile precursor. The chloro group can be readily displaced by a cyanide nucleophile in a nucleophilic aromatic substitution reaction. This is often achieved using a cyanide salt such as potassium cyanide or sodium cyanide, sometimes with the aid of a phase-transfer catalyst to improve solubility and reactivity. Copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP is also a classic and effective reagent for this transformation, known as the Rosenmund-von Braun reaction.

From Isoquinoline-1-carboxamide: If the synthetic route leads to 5,6-dimethylisoquinoline-1-carboxamide, the amide can be dehydrated to the corresponding nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). libretexts.orgorgoreview.com These reagents activate the amide oxygen, facilitating its elimination as a water molecule.

From Isoquinoline-1-aldehyde: An aldehyde functional group at the C1 position can also be converted to a nitrile. A common method involves the formation of an aldoxime by reaction with hydroxylamine, followed by dehydration. sciencemadness.org A variety of reagents can effect this dehydration, including acetic anhydride, trifluoroacetic anhydride, or various transition metal catalysts. nih.gov

Stereochemical Control and Asymmetric Synthesis in the Preparation of Isoquinoline Scaffolds

While 5,6-Dimethylisoquinoline-1-carbonitrile itself is an achiral molecule, the synthesis of chiral isoquinoline derivatives is of great importance in medicinal chemistry. nih.gov Many biologically active isoquinoline alkaloids possess a stereocenter at the C1 position. nih.gov Therefore, the development of asymmetric syntheses of isoquinoline scaffolds is a vibrant area of research.

Should a chiral derivative of 5,6-Dimethylisoquinoline-1-carbonitrile be desired, for instance, by the introduction of a chiral substituent at a different position or by creating a chiral center at C1 in a reduced (tetrahydroisoquinoline) form, several asymmetric strategies could be employed.

One common approach is the use of chiral catalysts in C-H activation reactions. Chiral rhodium or iridium complexes with chiral ligands can induce enantioselectivity in the annulation step, leading to the formation of one enantiomer of the isoquinoline product in excess.

Another well-established method is the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate. rsc.org The C=N bond of a 1-substituted-3,4-dihydroisoquinoline can be reduced using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral catalysts, thereby establishing a stereocenter at the C1 position with high enantiomeric excess.

Furthermore, enzymatic resolutions or the use of chiral auxiliaries during the synthesis can also be employed to achieve stereochemical control. While not directly applicable to the synthesis of the achiral target molecule, these methodologies are crucial for the preparation of its potentially bioactive chiral analogs.

Comparative Analysis of Synthetic Routes to 5,6-Dimethylisoquinoline-1-carbonitrile: Efficiency, Atom Economy, and Sustainability Considerations

| Synthetic Strategy | Key Steps | Advantages | Disadvantages | Atom Economy | Sustainability Considerations |

| Classical Isoquinoline Syntheses | Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch | Well-established, readily available starting materials. | Often require harsh conditions (strong acids, high temperatures), may have limited functional group tolerance, and can generate significant waste. | Generally lower due to the use of stoichiometric reagents and the generation of byproducts. | Use of strong acids and high energy input can be environmentally burdensome. |

| C-H Activation Methodologies | Rh(III) or Pd(II)-catalyzed annulation of a substituted benzene with an alkyne. | High atom and step economy, avoids pre-functionalization of starting materials. | May require expensive transition metal catalysts and ligands, optimization of regioselectivity can be challenging. | High, as most atoms from the starting materials are incorporated into the product. nih.gov | Use of precious metals is a concern, but catalytic nature reduces waste. Milder reaction conditions are often possible. |

| Functional Group Interconversion for Cyanation | e.g., Rosenmund-von Braun reaction of a 1-chloro derivative. | Reliable and high-yielding for the introduction of the nitrile group. | Requires the synthesis of a pre-functionalized isoquinoline, adding steps to the overall sequence. | Moderate, as it involves a substitution reaction with the generation of a salt byproduct. | Use of cyanide salts requires careful handling and waste disposal. |

| Direct Cyanation | e.g., Reissert reaction. | Potentially shorter route to the final product. | Can be lower yielding and may have limited substrate scope. | Moderate, involves the use of stoichiometric reagents. | Use of cyanide and acylating agents requires appropriate safety measures. |

Modern approaches like C-H activation offer significant advantages in terms of atom and step economy, aligning with the principles of green chemistry. researchgate.netrsc.org However, the practicality of these methods can be limited by the cost and availability of the catalysts. Classical syntheses, while less "green," may be more practical for large-scale production due to the use of cheaper reagents. A thorough evaluation of these factors is necessary to select the most appropriate synthetic route.

Retrosynthetic Analysis of 5,6-Dimethylisoquinoline-1-carbonitrile

A retrosynthetic analysis of 5,6-Dimethylisoquinoline-1-carbonitrile allows for the deconstruction of the target molecule into simpler, commercially available starting materials. quimicaorganica.org

Disconnect 1: The Carbonitrile Group

The most logical initial disconnection is the carbonitrile group at the C1 position. This can be disconnected via a nucleophilic aromatic substitution, leading back to a 1-halo-5,6-dimethylisoquinoline (e.g., 1-chloro) and a cyanide source. Alternatively, it can be disconnected via dehydration of an amide or an oxime, leading to 5,6-dimethylisoquinoline-1-carboxamide or 5,6-dimethylisoquinoline-1-carbaldehyde , respectively.

Disconnect 2: The Isoquinoline Ring

The 5,6-dimethylisoquinoline core can be disconnected using several strategies, reflecting the forward synthetic approaches:

Via C-H Activation: A disconnection of the C-C and C-N bonds formed in an annulation reaction points to a 2,3-dimethyl-substituted benzene derivative with a directing group (e.g., an imine or amide) and an alkyne . This is a highly convergent and modern disconnection.

Via Bischler-Napieralski Reaction: This classical disconnection breaks the C1-N and C4-C4a bonds, leading back to an N-acyl-2-(3,4-dimethylphenyl)ethylamine . This precursor, in turn, can be disconnected to 3,4-dimethylphenethylamine and an appropriate acylating agent.

Via Pomeranz-Fritsch Reaction: This disconnection breaks the C4-C4a and N-C1 bonds, suggesting a 3,4-dimethylbenzaldehyde and an aminoacetal as the key precursors. publish.csiro.au

A plausible retrosynthetic pathway is illustrated below:

Image of the retrosynthetic analysis of 5,6-Dimethylisoquinoline-1-carbonitrile would be depicted here, showing the disconnections back to simple starting materials like 3,4-dimethylbenzaldehyde or 3,4-dimethylphenethylamine.

This analysis reveals that 5,6-Dimethylisoquinoline-1-carbonitrile can be synthesized from relatively simple and potentially commercially available starting materials through a variety of established and modern synthetic routes. The choice of the optimal forward synthesis would depend on a careful evaluation of the factors discussed in the comparative analysis.

Chemical Reactivity and Transformations of 5,6 Dimethylisoquinoline 1 Carbonitrile

Reactions at the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and addition of nucleophiles. wikipedia.org

The nitrile group of 5,6-Dimethylisoquinoline-1-carbonitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid or amide. The reaction typically proceeds via the amide intermediate, and the final product can often be controlled by the reaction conditions.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acids, such as sulfuric or hydrochloric acid, and heat will convert the nitrile first to 5,6-Dimethylisoquinoline-1-carboxamide and, upon further reaction, to 5,6-Dimethylisoquinoline-1-carboxylic acid.

Base-catalyzed hydrolysis: Similarly, heating with a strong aqueous base like sodium hydroxide (B78521) will hydrolyze the nitrile to the carboxylate salt, which upon acidic workup yields 5,6-Dimethylisoquinoline-1-carboxylic acid. Milder basic conditions can sometimes be used to isolate the amide intermediate.

While nitrile hydrolysis is a standard organic transformation, it is noted that the nitrile group is generally robust and may require forcing conditions for conversion. nih.gov

Table 1: Products of Hydrolysis of 5,6-Dimethylisoquinoline-1-carbonitrile

| Reagents | Conditions | Major Product |

|---|---|---|

| H₂SO₄ (aq) or HCl (aq) | Heat | 5,6-Dimethylisoquinoline-1-carboxylic acid |

| H₂SO₄ (aq) or HCl (aq) | Milder Heat / Shorter Time | 5,6-Dimethylisoquinoline-1-carboxamide |

The reduction of the nitrile group provides a direct route to primary amines. chemguide.co.ukwikipedia.org This transformation is typically achieved with powerful reducing agents or through catalytic hydrogenation. wikipedia.org

Common methods for the reduction of 5,6-Dimethylisoquinoline-1-carbonitrile to (5,6-Dimethylisoquinolin-1-yl)methanamine include:

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.org This method is often considered "greener" but may require high pressures and temperatures. chemguide.co.ukwikipedia.org

Other Borohydride (B1222165) Reagents: While sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles, other more reactive borane (B79455) reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalyst, can be effective. nih.govorganic-chemistry.org

Table 2: Reduction of 5,6-Dimethylisoquinoline-1-carbonitrile to Primary Amine

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux, followed by workup |

| H₂ / Raney Nickel | Ethanol (B145695) or Methanol | Elevated temperature and pressure |

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation.

The reaction proceeds in two distinct steps:

Addition: The Grignard or organolithium reagent adds across the carbon-nitrogen triple bond to form a stable intermediate imine anion (specifically, a magnesium or lithium salt). masterorganicchemistry.com

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate to a ketone. wikipedia.orgmasterorganicchemistry.com

This two-step sequence allows for the conversion of the nitrile group into a carbonyl group, with the incorporation of the organic group from the nucleophilic reagent. For example, reacting 5,6-Dimethylisoquinoline-1-carbonitrile with methylmagnesium bromide would yield 1-(5,6-Dimethylisoquinolin-1-yl)ethan-1-one after hydrolysis. mdpi.com

Table 3: Ketone Synthesis via Nucleophilic Addition to 5,6-Dimethylisoquinoline-1-carbonitrile

| Nucleophilic Reagent | Intermediate | Final Product after Hydrolysis |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Imine anion | 1-(5,6-Dimethylisoquinolin-1-yl)ethan-1-one |

| Phenyllithium (C₆H₅Li) | Imine anion | (5,6-Dimethylisoquinolin-1-yl)(phenyl)methanone |

The nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions. A prominent example is the reaction with azide (B81097) ions (N₃⁻) or organic azides to form five-membered heterocyclic rings known as tetrazoles. This is a type of Huisgen 1,3-dipolar cycloaddition. nih.gov

The reaction of 5,6-Dimethylisoquinoline-1-carbonitrile with an azide source, such as sodium azide (NaN₃) often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride, leads to the formation of 5-(5,6-Dimethylisoquinolin-1-yl)-1H-tetrazole. This transformation effectively converts the cyano group into a tetrazole ring, which is often used in medicinal chemistry as a bioisostere for a carboxylic acid group.

Table 4: Synthesis of a Tetrazole Derivative via [2+3] Cycloaddition

| Reagent | Reaction Type | Product |

|---|

Reactions at the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is an aromatic system that can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution. wikipedia.org

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comdalalinstitute.com The regioselectivity (i.e., the position of substitution) is governed by the electronic effects of the substituents already present on the ring.

In 5,6-Dimethylisoquinoline-1-carbonitrile, the directing effects are as follows:

Isoquinoline Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the heterocyclic (pyridinoid) ring towards electrophilic attack more than the benzenoid ring.

Nitrile Group (-CN): The nitrile group at the C1 position is a strong electron-withdrawing and deactivating group. It deactivates the entire ring system, particularly the heterocyclic ring.

Methyl Groups (-CH₃): The methyl groups at C5 and C6 are electron-donating and activating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves.

Considering these combined effects, electrophilic substitution is strongly favored to occur on the activated benzenoid ring rather than the deactivated pyridinoid ring. The methyl groups at C5 and C6 will direct incoming electrophiles primarily to the C7 and C8 positions. Steric hindrance from the C8-peri position might influence the relative ratio of substitution at C7 versus C8. Studies on the parent isoquinoline molecule show a positional reactivity order of 4 > 5 = 7 > 8 > 6 > 3 > 1 for electrophilic attack under neutral conditions. rsc.org However, the strong directing effects of the two methyl groups in this specific derivative would overwhelmingly favor substitution on the benzenoid ring.

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 7-Nitro- and 8-Nitro-5,6-dimethylisoquinoline-1-carbonitrile |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 7-Bromo- and 8-Bromo-5,6-dimethylisoquinoline-1-carbonitrile |

Nucleophilic Aromatic Substitution on 5,6-Dimethylisoquinoline-1-carbonitrile

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides and other aromatic compounds bearing strong electron-withdrawing groups. libretexts.org The isoquinoline nucleus is inherently electron-deficient, and the presence of a powerful electron-withdrawing nitrile (-CN) group at the C1 position further deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. youtube.comsemanticscholar.org

The mechanism for SNAr reactions typically involves two steps: the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For 5,6-Dimethylisoquinoline-1-carbonitrile, a nucleophile would attack an electron-poor carbon atom. The nitrile group at C1 significantly lowers the electron density across the ring, particularly at positions ortho and para to it. This facilitates the formation of the stable anionic intermediate required for the reaction to proceed. youtube.com While a leaving group is typically required for a classic SNAr reaction, related processes like vicarious nucleophilic substitution (VNS) can occur on hydrogen-substituted positions of electron-deficient aromatics.

Potential sites for nucleophilic attack on the 5,6-Dimethylisoquinoline-1-carbonitrile ring system are influenced by the combined electronic effects of the ring nitrogen and the C1-nitrile group.

| Potential Reaction | Reagents | Expected Outcome |

| Vicarious Nucleophilic Substitution (VNS) | Carbanions (e.g., from chloromethyl phenyl sulfone) | Introduction of a new substituent, typically at a position activated by the electron-withdrawing groups. |

| Chichibabin Amination | Sodium amide (NaNH₂) | Direct amination of the heterocyclic ring, typically at a position alpha or gamma to the ring nitrogen. |

Oxidation Reactions of the Isoquinoline Core

The isoquinoline core consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is generally more resistant to oxidation than the benzene ring. Under harsh oxidation conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene portion of the isoquinoline molecule can be cleaved. This typically results in the formation of pyridine-3,4-dicarboxylic acid (cinchomeronic acid).

The presence of the two electron-donating methyl groups at positions 5 and 6 would likely make the benzene ring more susceptible to oxidative cleavage compared to unsubstituted isoquinoline. Conversely, the electron-withdrawing nitrile group at C1 would make the pyridine ring even more resistant to oxidation. Specific studies on the oxidation of the 5,6-Dimethylisoquinoline-1-carbonitrile core are not extensively documented, but the reactivity can be predicted based on the behavior of related isoquinoline derivatives. researchgate.net

Reduction Reactions of the Isoquinoline Core

The pyridine ring of the isoquinoline system is more readily reduced than the benzene ring. The reduction of the isoquinoline core can lead to partially or fully saturated products, depending on the reagents and conditions employed.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for reducing the isoquinoline nucleus.

Partial Reduction: Using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under controlled conditions typically leads to the selective reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinolines. mdpi.com

Complete Reduction: More forcing conditions, such as high pressure and temperature with a rhodium or ruthenium catalyst, can lead to the reduction of both rings, resulting in a decahydroisoquinoline.

Chemical Reduction: Chemical reducing agents can also be employed.

Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are capable of reducing the C=N bond within the isoquinoline ring, although they would also readily reduce the nitrile group at the C1 position to a primary amine (aminomethyl group).

Reduction with tin and hydrochloric acid (Sn/HCl) is another classic method for reducing the pyridine portion of quinoline (B57606) and isoquinoline systems.

| Reduction Method | Reagent(s) | Primary Product (Focus on Core) |

| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | 5,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile |

| Chemical Reduction | NaBH₄ or LiAlH₄ | 5,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline derivative (with nitrile reduction) |

| Birch Reduction | Na, NH₃, EtOH | Dihydroisoquinoline derivative |

Reactivity of the Methyl Groups at Positions 5 and 6

The methyl groups at the C5 and C6 positions are attached to the aromatic ring and are thus benzylic. This benzylic nature confers specific reactivity upon them, making them susceptible to functionalization through oxidation or halogenation reactions. thieme-connect.de

Benzylic Functionalization (e.g., Oxidation, Halogenation)

Benzylic Oxidation: The benzylic methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols, depending on the oxidizing agent used.

Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would typically oxidize the methyl groups to carboxylic acids.

Milder or more selective reagents, such as manganese dioxide (MnO₂), are often used to oxidize benzylic alcohols to aldehydes or ketones and may be less effective on the methyl groups themselves without prior functionalization. thieme-connect.de

Benzylic Halogenation: Free radical halogenation is a characteristic reaction of benzylic C-H bonds.

Reagents like N-bromosuccinimide (NBS), in the presence of a radical initiator such as benzoyl peroxide or AIBN, are commonly used to selectively brominate the benzylic position. This would convert the methyl groups into bromomethyl groups (-CH₂Br).

Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. These resulting halomethyl derivatives are versatile synthetic intermediates.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Radical Bromination | NBS, radical initiator | Bromomethyl (-CH₂Br) |

| Radical Chlorination | NCS, radical initiator | Chloromethyl (-CH₂Cl) |

Metalation and Lithiation Studies of 5,6-Dimethylisoquinoline-1-carbonitrile

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation to a nearby ortho position. baranlab.org

In 5,6-Dimethylisoquinoline-1-carbonitrile, there are several potential directing groups and sites for lithiation:

Ring Nitrogen: The nitrogen atom in the isoquinoline ring is a powerful DMG, directing lithiation to the C8 position.

Nitrile Group: The C1-carbonitrile group can also act as a DMG, reinforcing the direction of metalation towards the C8 position.

Benzylic Positions: The protons on the C5 and C6 methyl groups are benzylic and thus more acidic than typical aromatic protons. Benzylic lithiation can compete with ring deprotonation. uwindsor.ca

The outcome of a lithiation reaction is often dependent on the specific base used and the reaction conditions.

Ring Metalation: The use of alkyllithium bases (e.g., s-BuLi) in the presence of an additive like TMEDA often favors ortho-lithiation of the aromatic ring. Given the directing influence of both the ring nitrogen and the nitrile group, deprotonation at the C8 position is the most probable outcome. uwindsor.caorgsyn.org

Benzylic Metalation: Lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are often used to favor the deprotonation of the more acidic benzylic protons on the methyl groups over ring protons. uwindsor.ca

The resulting lithiated species are potent nucleophiles that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups with high regioselectivity.

Acid-Base Properties and Protonation/Deprotonation Studies

Basicity: The isoquinoline nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a weak base. It can be protonated by strong acids to form a positively charged isoquinolinium cation. thieme-connect.de The basicity of the nitrogen is influenced by the electronic effects of the substituents on the ring.

Electron-Donating Groups: The methyl groups at C5 and C6 are weak electron-donating groups, which slightly increase the electron density in the ring and would be expected to marginally increase the basicity of the nitrogen.

Electron-Withdrawing Groups: The nitrile group at C1 is a very strong electron-withdrawing group, both through induction and resonance. This effect significantly reduces the electron density on the ring nitrogen, thereby substantially decreasing its basicity compared to unsubstituted isoquinoline.

Therefore, 5,6-Dimethylisoquinoline-1-carbonitrile is expected to be a very weak base.

Acidity: While the molecule as a whole is basic, certain protons can be abstracted under strongly basic conditions.

Derivatization Strategies for 5,6 Dimethylisoquinoline 1 Carbonitrile

Modification of the Nitrile Group to Novel Heterocycles

The nitrile functionality is a valuable synthetic handle that can be transformed into various nitrogen-containing heterocycles. This approach leverages the electrophilic nature of the nitrile carbon and the nucleophilicity of the nitrogen atom to participate in cyclization reactions.

The construction of pyrimidine (B1678525) and triazine rings from nitrile precursors is a well-established strategy in heterocyclic synthesis. bu.edu.egias.ac.in For 5,6-Dimethylisoquinoline-1-carbonitrile, the nitrile group can serve as a key building block for the annulation of these six-membered heterocyclic systems.

Pyrimidine Ring Formation: Pyrimidine rings can be synthesized by the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea. bu.edu.eg In the context of 5,6-Dimethylisoquinoline-1-carbonitrile, the nitrile group can be converted to an amidine derivative, which can then undergo cyclocondensation. For instance, reaction with ammonia (B1221849) or an amine can yield an amidine, which upon reaction with a β-dicarbonyl compound or its equivalent, would lead to the formation of a pyrimidine ring fused or linked to the isoquinoline (B145761) core.

Triazine Ring Formation: Symmetrically substituted 1,3,5-triazines are commonly prepared through the trimerization of nitriles or cyanide compounds. wikipedia.org While the direct trimerization of 5,6-Dimethylisoquinoline-1-carbonitrile would be challenging, the nitrile group can participate in co-cyclotrimerization reactions with other nitriles to form unsymmetrically substituted triazines. More specialized methods, such as the condensation of amidrazones with 1,2-dicarbonyl compounds, can be used to synthesize 1,2,4-triazines. wikipedia.org A plausible route could involve the conversion of the nitrile to a thioamide, followed by reaction with a hydrazine (B178648) to form a hydrazide, which can then be cyclized.

Table 1: Representative Conditions for Pyrimidine and Triazine Synthesis from Nitriles

| Target Heterocycle | Reagents/Starting Materials | Typical Conditions | Expected Product Class |

|---|

| Pyrimidine | 1. Amidination (e.g., NH₃, alcohol, heat) 2. β-Dicarbonyl compound (e.g., acetylacetone) | Base or acid catalysis, reflux in a suitable solvent (e.g., ethanol) | 2-(5,6-Dimethylisoquinolin-1-yl)-4,6-dimethylpyrimidine | | 1,3,5-Triazine | Co-trimerization with another nitrile (e.g., benzonitrile) | Strong acid or Lewis acid catalyst, high temperature | 2,4-Diaryl-6-(5,6-dimethylisoquinolin-1-yl)-1,3,5-triazine | | 1,2,4-Triazine | 1. Thioamide formation (e.g., H₂S) 2. Hydrazide formation (e.g., N₂H₄) 3. Cyclization with a 1,2-dicarbonyl compound | Stepwise synthesis, often involving heating in various solvents | 3-(5,6-Dimethylisoquinolin-1-yl)-5,6-diaryl-1,2,4-triazine | Note: This table presents generalized synthetic strategies, and specific conditions would require experimental optimization.

The nitrile group can be a precursor to the formation of five-membered heterocycles such as thiazoles and oxazoles. These reactions often involve the initial conversion of the nitrile to a more reactive intermediate.

Thiazole (B1198619) Derivatization: A common route to thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. wikipedia.org The nitrile of 5,6-Dimethylisoquinoline-1-carbonitrile can be converted to the corresponding thioamide by treatment with hydrogen sulfide (B99878) or Lawesson's reagent. Subsequent reaction with an α-haloketone would yield the desired thiazole derivative. Another approach is the Cook-Heilbron synthesis, where an α-aminonitrile reacts with carbon disulfide. pharmaguideline.com

Oxazole (B20620) Derivatization: The synthesis of oxazoles can be achieved through several methods starting from the nitrile. For example, the Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone. The nitrile can be reduced to an aminomethyl group, which is then acylated and oxidized to form the necessary precursor. Alternatively, the Van Leusen oxazole synthesis reacts an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com While not a direct conversion, the nitrile could be hydrolyzed to a carboxylic acid, converted to an aldehyde, and then used in this reaction.

Table 2: Potential Pathways for Thiazole and Oxazole Synthesis

| Target Heterocycle | Key Intermediate from Nitrile | Subsequent Reagents | Expected Product Class |

|---|---|---|---|

| Thiazole | 5,6-Dimethylisoquinoline-1-carbothioamide | α-Haloketone (e.g., 2-chloroacetophenone) | 2-Aryl-4-(5,6-dimethylisoquinolin-1-yl)thiazole |

| Oxazole | 5,6-Dimethylisoquinoline-1-carboxamide | 1. Hofmann rearrangement (to amine) 2. Acylation 3. Oxidation and cyclization | 2-Substituted-5-(5,6-dimethylisoquinolin-1-yl)oxazole | Note: The presented pathways are illustrative of common synthetic strategies in heterocyclic chemistry.

The synthesis of fused ring systems, such as pyrrolo[2,1-a]isoquinolines, represents a significant structural modification. These compounds are of interest due to their presence in various natural products. rsc.orgnih.gov The formation of a pyrrole (B145914) ring fused to the isoquinoline core can be achieved through several synthetic routes, often involving the isoquinoline nitrogen in the cyclization.

One of the most prominent methods is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes or olefins. nih.gov In a typical procedure, the isoquinoline nitrogen is quaternized with an α-halo ketone, and in the presence of a base, an isoquinolinium ylide is formed. This ylide then undergoes a cycloaddition with a dipolarophile. While this does not directly involve the nitrile group at C1, the presence of the nitrile can influence the reactivity and stability of the resulting fused system. More direct approaches could involve the reaction of 1-lithiated 5,6-dimethylisoquinoline-1-carbonitrile with suitable electrophiles to build up the pyrrole ring in a stepwise fashion.

Functionalization at Peripheral Positions of the Isoquinoline Ring System

The isoquinoline ring itself is amenable to various functionalization reactions, allowing for the introduction of substituents at the available carbon atoms. The existing dimethyl groups at positions 5 and 6 will influence the regioselectivity of these reactions.

Halogenation: The introduction of a halogen atom onto the isoquinoline ring provides a versatile handle for further elaboration through cross-coupling reactions. Electrophilic halogenation of isoquinoline typically occurs at the C5 and C8 positions. thieme-connect.de However, the directing effects of the methyl groups at C5 and C6 in the target molecule would likely favor substitution at the remaining activated positions of the benzene (B151609) ring portion, such as C8 or C4. Reaction conditions can be tuned to achieve regioselectivity, for instance, by using reagents like N-halosuccinimides or by employing a "swamping catalyst effect" with a Lewis acid like aluminum trichloride (B1173362) for bromination. thieme-connect.de

Suzuki and Sonogashira Cross-Coupling Reactions: Once halogenated, 5,6-Dimethylisoquinoline-1-carbonitrile can undergo palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the halo-isoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govmdpi.comwikipedia.org This allows for the introduction of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: This reaction couples the halo-isoquinoline with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This is a powerful method for forming carbon-carbon bonds and introducing alkynyl moieties. The reactivity of the halide in these couplings generally follows the trend I > Br > Cl. wikipedia.org

Table 3: Halogenation and Cross-Coupling Strategies

| Reaction | Substrate | Reagents | Typical Conditions | Expected Product Class |

|---|---|---|---|---|

| Bromination | 5,6-Dimethylisoquinoline-1-carbonitrile | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, reflux | Bromo-5,6-dimethylisoquinoline-1-carbonitrile |

| Suzuki Coupling | Bromo-5,6-dimethylisoquinoline-1-carbonitrile | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Solvent (e.g., Toluene/EtOH/H₂O), heat | Aryl-5,6-dimethylisoquinoline-1-carbonitrile |

| Sonogashira Coupling | Iodo-5,6-dimethylisoquinoline-1-carbonitrile | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N) | Solvent (e.g., THF or DMF), room temp. to heat | Alkynyl-5,6-dimethylisoquinoline-1-carbonitrile |

Note: The position of halogenation and subsequent coupling would depend on the specific reaction conditions and the directing effects of the substituents.

Nitration: Electrophilic nitration of isoquinoline with mixed nitric and sulfuric acid typically yields a mixture of 5-nitro and 8-nitroisoquinoline. dtic.mil For 5,6-Dimethylisoquinoline-1-carbonitrile, the presence of the activating methyl groups and the deactivating effect of the pyridine (B92270) ring would likely direct nitration to the C8 position. Milder, nucleophilic nitration methods have also been developed that can introduce a nitro group at the C1 position of isoquinoline itself, though the presence of the nitrile group at this position in the target molecule would preclude this specific transformation. dtic.milresearchgate.net

Sulfonation: The sulfonation of isoquinoline is a less common transformation but can be achieved under forcing conditions, typically yielding the isoquinoline-5-sulfonic acid. The regiochemical outcome for 5,6-Dimethylisoquinoline-1-carbonitrile would again be influenced by the existing substituents.

Amination: The direct amination of the isoquinoline ring is challenging. However, amino groups can be introduced through several indirect methods. One approach is the reduction of a nitro group, which can be introduced as described above. nih.gov Another method is the Chichibabin reaction, which involves the reaction of the heterocycle with sodium amide, typically resulting in amination at the C1 position. The presence of the nitrile group at C1 would prevent this reaction. However, amination at other positions may be possible through nucleophilic substitution of a suitably positioned leaving group (e.g., a halogen) or through more modern transition-metal-catalyzed C-H amination protocols. nih.govresearchgate.net

N-Alkylation and N-Acylation of the Isoquinoline Nitrogen

The lone pair of electrons on the isoquinoline nitrogen atom makes it a primary site for electrophilic attack. N-alkylation and N-acylation reactions are fundamental transformations that not only modify the core structure but also activate the isoquinoline ring system for subsequent reactions.

N-Alkylation to Form Isoquinolinium Salts

Similar to its parent, isoquinoline, the nitrogen atom of 5,6-Dimethylisoquinoline-1-carbonitrile can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form quaternary N-alkylisoquinolinium salts. This reaction converts the neutral isoquinoline into a positively charged isoquinolinium ion, which significantly alters the electronic properties of the molecule. The resulting isoquinolinium salt is more susceptible to nucleophilic attack and reduction.

The general scheme for N-alkylation involves the reaction of the isoquinoline derivative with an alkylating agent (R-X), as shown in the table below.

| Starting Material | Alkylating Agent | Product |

| Isoquinoline | Methyl iodide | N-Methylisoquinolinium iodide |

| Isoquinoline | Benzyl bromide | N-Benzylisoquinolinium bromide |

This table illustrates the general principle of N-alkylation on the parent isoquinoline scaffold.

N-Acylation

N-acylation of the isoquinoline nitrogen with acyl chlorides or anhydrides yields N-acylisoquinolinium salts. These intermediates are highly reactive and are often used in situ for further transformations. The N-acyl group activates the C-1 position for nucleophilic addition.

Reactivity of Isoquinolinium Salts

The formation of an isoquinolinium salt is often the first step in a broader derivatization strategy. The positive charge on the nitrogen atom activates the heterocyclic ring, making it electron-deficient. This activation facilitates nucleophilic addition, typically at the C-1 position. Furthermore, the formation of the isoquinolinium salt is a key step in dearomatization reactions that enable functionalization at positions not accessible in the neutral aromatic system, such as the C-4 position.

Regioselective Derivatization Methodologies for 5,6-Dimethylisoquinoline-1-carbonitrile

Achieving regioselectivity is crucial for synthesizing specific isomers with desired biological activities or material properties. For 5,6-Dimethylisoquinoline-1-carbonitrile, derivatization can be directed to specific positions on either the pyridine or the benzene ring through various methodologies, primarily leveraging C-H activation and the electronic effects of the existing substituents.

The electron-donating methyl groups at C-5 and C-6 and the electron-withdrawing nitrile group at C-1 create a unique electronic landscape that influences the regioselectivity of electrophilic and nucleophilic substitutions. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective introduction of functional groups onto the isoquinoline core.

Functionalization of the Carbocyclic (Benzene) Ring

Directed C-H functionalization can target the benzene portion of the isoquinoline. For instance, HAT-promoted (Hydrogen Atom Transfer) hydrosilylation has been shown to be regioselective for isoquinolines, favoring silylation at the C-7 position. While this has been demonstrated on the parent isoquinoline, the electronic influence of the methyl groups in 5,6-Dimethylisoquinoline-1-carbonitrile would be expected to direct substitution to the available C-7 or C-8 positions.

Functionalization Following N-Activation

As mentioned, N-alkylation activates the pyridine ring. This allows for regioselective functionalization that is otherwise difficult to achieve. Reductive functionalization of N-alkylated isoquinolinium salts using a reductant like formic acid can generate an enamine intermediate in situ. This enamine then reacts with various electrophiles, leading to the formation of a new C-C bond exclusively at the C-4 position. This provides a reliable method to introduce a wide range of substituents onto the C-4 position of the resulting tetrahydroisoquinoline scaffold.

A summary of potential regioselective reactions is presented below.

| Reaction Type | Position | Reagents/Catalyst | Product Type |

| Hydrosilylation | C-7 | Triethylsilane, Acid, Photo-irradiation | C-7 Silylated Isoquinoline |

| Reductive Functionalization | C-4 | 1. N-Alkylation 2. Electrophile, Formic Acid, Rh-catalyst | C-4 Substituted Tetrahydroisoquinoline |

| Halogenation | C-4 | Hexachloroethane (after lithiation) | C-4 Chloro-isoquinoline |

This table provides examples of regioselective methodologies reported for the broader isoquinoline class, which are applicable in principle to 5,6-Dimethylisoquinoline-1-carbonitrile.

Synthesis of Conjugates and Polymeric Architectures Incorporating 5,6-Dimethylisoquinoline-1-carbonitrile Scaffolds

Incorporating the 5,6-Dimethylisoquinoline-1-carbonitrile unit into larger molecular assemblies, such as small-molecule conjugates or polymers, can lead to materials with novel optical, electronic, or biological properties.

Synthesis of Small-Molecule Conjugates

Conjugates can be synthesized by forming a covalent bond between the isoquinoline scaffold and another molecular entity, such as a fluorophore, a bioactive molecule, or another heterocyclic system. This is often achieved through cross-coupling reactions. For example, if a halogen atom is introduced regioselectively onto the isoquinoline ring (e.g., at C-4 or C-7), it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach various substituents.

Alternatively, functional groups on the isoquinoline can be elaborated. The nitrile group at C-1, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing points for amide bond formation or other conjugation chemistries. Research on other substituted isoquinolines has demonstrated the synthesis of derivatives with fluorescent properties, suggesting that conjugates of 5,6-Dimethylisoquinoline-1-carbonitrile could be developed as molecular probes or optical materials. mdpi.com

Polymeric Architectures

The isoquinoline motif can be incorporated into polymeric structures to create advanced materials for applications in electronics and sensors. amerigoscientific.com There are two primary approaches to creating such polymers:

Main-Chain Polymers: In this architecture, the isoquinoline unit is part of the polymer backbone. This is typically achieved by synthesizing a monomer that has at least two reactive functional groups (e.g., dihalides, diboronic acids, or dialdehydes) on the isoquinoline core. These monomers can then be subjected to step-growth polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. For example, polymers derived from isoquinoline-1,3-dione have been synthesized and investigated as semiconducting materials in field-effect transistors. rsc.orgresearchgate.net

Side-Chain Polymers: Here, the isoquinoline moiety is attached as a pendant group to a pre-existing polymer backbone or by polymerizing a monomer where the isoquinoline is attached to a polymerizable group (like a vinyl or acrylate). For instance, methacrylic monomers bearing quinoline (B57606) side chains have been synthesized and polymerized via free-radical polymerization to study their photochemical properties. tandfonline.com A similar strategy could be applied by first functionalizing 5,6-Dimethylisoquinoline-1-carbonitrile with a polymerizable group.

The development of isoquinoline-based polymers allows for the creation of materials where the inherent properties of the heterocyclic core, such as its electronic and optical characteristics, can be expressed on a macroscopic scale. amerigoscientific.com

Theoretical and Computational Studies of 5,6 Dimethylisoquinoline 1 Carbonitrile

Electronic Structure Calculations (e.g., DFT, HOMO-LUMO Analysis)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost. irjweb.comscirp.org For 5,6-Dimethylisoquinoline-1-carbonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electron density and the energies of molecular orbitals. irjweb.comresearchgate.net

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. researchgate.net For 5,6-Dimethylisoquinoline-1-carbonitrile, the electron-withdrawing nitrile group and the electron-donating methyl groups on the isoquinoline (B145761) core would significantly influence the energies of these frontier orbitals.

Quantum Chemical Descriptors for Reactivity and Property Prediction

From the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to predict the reactivity and properties of 5,6-Dimethylisoquinoline-1-carbonitrile. These descriptors provide a quantitative measure of various chemical concepts. rasayanjournal.co.in

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ). irjweb.com

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. rasayanjournal.co.in

| Descriptor | Formula | Predicted Value (Illustrative) |

| HOMO Energy (EHOMO) | - | -6.5 eV |

| LUMO Energy (ELUMO) | - | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.426 eV-1 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.67 eV |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic nitrile compounds. Specific values for 5,6-Dimethylisoquinoline-1-carbonitrile would require dedicated DFT calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. For a relatively rigid molecule like 5,6-Dimethylisoquinoline-1-carbonitrile, the primary focus of conformational analysis would be on the orientation of the methyl groups. While rotation around the C-C bonds of the methyl groups is generally facile, computational methods can be used to identify the lowest energy conformers. memphis.eduresearchgate.netresearchgate.net

By systematically rotating these groups and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The energy barriers between these conformers can also be determined, providing insight into the dynamics of conformational changes. memphis.edu These studies are typically performed using DFT or other quantum mechanical methods.

Reaction Mechanism Studies for Synthesis and Transformations of 5,6-Dimethylisoquinoline-1-carbonitrile

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of 5,6-Dimethylisoquinoline-1-carbonitrile, theoretical studies can be employed to investigate the reaction pathways of various synthetic routes, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, adapted for this specific substitution pattern.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the proposed mechanism. nih.gov For instance, DFT calculations can be used to model the cyclization and aromatization steps, identifying the rate-determining step of the synthesis. Similarly, computational studies can explore the mechanisms of transformations of the nitrile group or electrophilic aromatic substitution on the isoquinoline ring.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of novel compounds like 5,6-Dimethylisoquinoline-1-carbonitrile.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions, when compared with experimental data, can aid in the definitive assignment of spectral peaks and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the C-H vibrations of the aromatic ring and methyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions responsible for the observed UV-Vis spectrum.

| Spectroscopic Technique | Predicted Data (Illustrative) |

| 1H NMR (ppm) | Aromatic protons: 7.5-8.5; Methyl protons: 2.4-2.6 |

| 13C NMR (ppm) | Aromatic carbons: 120-150; Nitrile carbon: ~118; Methyl carbons: ~20 |

| IR (cm-1) | C≡N stretch: ~2230; C-H aromatic stretch: ~3050; C-H aliphatic stretch: ~2950 |

| UV-Vis (λmax, nm) | ~230, ~270, ~320 |

Note: The values in this table are illustrative and represent typical ranges for isoquinoline derivatives. Specific values for 5,6-Dimethylisoquinoline-1-carbonitrile would require dedicated computational studies.

Molecular Docking Simulations for Ligand-Target Interactions (Focus on chemical binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govbcrcp.ac.in This method is central to drug discovery and design. For 5,6-Dimethylisoquinoline-1-carbonitrile, molecular docking simulations could be used to explore its potential as an inhibitor for various enzymes or a ligand for specific receptors.

The process involves placing the 3D structure of the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. nih.govsemanticscholar.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. alliedacademies.org By understanding these chemical binding mechanisms, the structure of 5,6-Dimethylisoquinoline-1-carbonitrile can be optimized to improve its binding affinity and selectivity for a particular biological target.

Advanced Analytical Characterization of 5,6 Dimethylisoquinoline 1 Carbonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of 5,6-Dimethylisoquinoline-1-carbonitrile, enabling the confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) are often used, as they are "soft" ionization methods that typically keep the molecular ion intact. ijprajournal.com HRMS provides mass accuracy within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. mdpi.com

Beyond structural confirmation, HRMS is critical for impurity profiling. ijnrd.org By coupling liquid chromatography with HRMS (LC-HRMS), a sensitive and selective method is established for detecting and identifying process-related impurities or degradation products, even at trace levels. ijprajournal.commdpi.com The high resolving power of analyzers like Orbitrap or Time-of-Flight (TOF) can distinguish between compounds with very similar nominal masses. mdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. nih.gov For 5,6-Dimethylisoquinoline-1-carbonitrile, collision-induced dissociation (CID) would likely lead to characteristic fragment ions. While specific experimental data for this exact molecule is not publicly available, a representative fragmentation pattern can be predicted based on the known behavior of isoquinoline (B145761) alkaloids and related structures. nih.govlibretexts.orgchemguide.co.uk Common fragmentation pathways include the loss of small neutral molecules and cleavage of the ring system. nih.gov

| Precursor Ion (m/z) [M+H]⁺ | Calculated Exact Mass | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|---|

| 183.0917 | 183.0917 | 156.0811 | HCN | Loss of the nitrile group |

| 183.0917 | 183.0917 | 168.0682 | CH₃ | Loss of a methyl group |

| 183.0917 | 183.0917 | 141.0576 | C₂H₂N | Fragmentation of the pyridine (B92270) ring |

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure. uhu-ciqso.es This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. eurjchem.comsemanticscholar.org

For a definitive structural proof of 5,6-Dimethylisoquinoline-1-carbonitrile, growing a single crystal of suitable quality is essential. nih.gov The resulting crystal structure would confirm the planarity of the isoquinoline ring system and the precise geometry of the methyl and carbonitrile substituents.

Beyond the individual molecular structure, SC-XRD reveals how molecules are arranged in the crystal lattice. eurjchem.com This crystal packing information details the intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, that stabilize the crystal structure. semanticscholar.orgresearchgate.net This data is crucial for understanding the physical properties of the solid material and for computational modeling.

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| Volume (ų) | 1504.1(4) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.358 |

Data adapted from a representative isoquinoline derivative for illustrative purposes. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. libretexts.org These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.

For 5,6-Dimethylisoquinoline-1-carbonitrile, FT-IR and Raman spectra would show distinct peaks corresponding to the key functional groups:

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption in the FT-IR spectrum, typically in the range of 2260-2220 cm⁻¹.

Aromatic C=C and C=N Stretches: The isoquinoline ring system will have a series of characteristic bands in the 1650-1450 cm⁻¹ region. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C-H Bends: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

These techniques are complementary and can also provide information on molecular interactions. For example, shifts in vibrational frequencies can indicate hydrogen bonding or changes in crystal packing between different polymorphs.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2980-2870 | Medium |

| Nitrile Stretch | -C≡N | 2260-2220 | Strong, Sharp (IR) |

| C=C/C=N Ring Stretch | Isoquinoline Ring | 1650-1450 | Strong-Medium |

| C-H Bend (Aliphatic) | -CH₃ | 1460-1370 | Medium |

| C-H Bend (Aromatic) | Ar-H | 900-675 | Strong |

UV-Visible Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules. mdpi.com Isoquinoline and its derivatives are known to be photophysically active, making these techniques particularly relevant. mdpi.comresearchgate.net

UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength, providing information about the electronic transitions within the molecule. For conjugated aromatic systems like 5,6-Dimethylisoquinoline-1-carbonitrile, the absorption spectrum is dominated by π → π* transitions. The positions of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. researchgate.net

Fluorescence Spectroscopy: Many isoquinoline derivatives exhibit fluorescence, emitting light after being excited to a higher electronic state. mdpi.com Fluorescence spectroscopy measures the emission spectrum, providing data on the emission maximum (λ_em), fluorescence quantum yield (Φ_fl), and Stokes shift (the difference between λ_max of absorption and emission). researchgate.net These photophysical properties are highly sensitive to the molecular structure and environment, including solvent polarity. The introduction of methyl and nitrile groups onto the isoquinoline core is expected to modulate these properties. Some isoquinoline derivatives are known to have applications as fluorophores or in fluorescent sensing. globethesis.com

| Compound Type | Absorption λ_max (nm) | Emission λ_em (nm) | Molar Absorptivity ε (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_fl) |

|---|---|---|---|---|

| Substituted Isoquinoline 1 | 356 | 458 | ~4500 | ~0.65 |

| Substituted Isoquinoline 2 | 377 | 480 | ~5100 | ~0.48 |

| Substituted Isoquinoline 3 | 368 | 475 | ~2500 | ~0.39 |

Lack of Available Research Data for 5,6-Dimethylisoquinoline-1-carbonitrile

Following a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data and detailed findings concerning the chemical compound 5,6-Dimethylisoquinoline-1-carbonitrile . While the existence of this compound is confirmed through chemical supplier listings, there is no substantive body of research available to fulfill the detailed article outline as requested.

The instructions specified a thorough and scientifically accurate article focusing solely on "5,6-Dimethylisoquinoline-1-carbonitrile," structured around its applications in chemical science and advanced materials. This included its role as a synthetic building block for complex molecules—such as in natural product synthesis and the creation of novel heterocyclic libraries—and its function as a ligand in coordination chemistry and catalysis, with specific subsections on Metal-Organic Frameworks (MOFs), chiral ligands for asymmetric catalysis, and its use in homogeneous and heterogeneous catalysis.